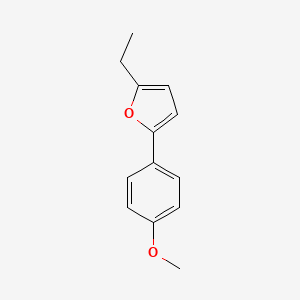

2-Ethyl-5-(4-methoxyphenyl)furan

Description

2-Ethyl-5-(4-methoxyphenyl)furan is a substituted furan derivative characterized by a furan ring substituted with an ethyl group at the 2-position and a 4-methoxyphenyl group at the 5-position. The compound’s structure is stabilized by the electron-donating methoxy group on the phenyl ring, which influences its electronic properties and reactivity.

Properties

CAS No. |

62596-42-3 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-ethyl-5-(4-methoxyphenyl)furan |

InChI |

InChI=1S/C13H14O2/c1-3-11-8-9-13(15-11)10-4-6-12(14-2)7-5-10/h4-9H,3H2,1-2H3 |

InChI Key |

LDUYIDHSGFALDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4-methoxyphenyl)furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Another method involves the nitration, oxidation, and esterification of furan derivatives . For instance, nitration of furfural followed by oxidation and esterification can yield various substituted furans .

Industrial Production Methods

Industrial production of 2-Ethyl-5-(4-methoxyphenyl)furan may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4-methoxyphenyl)furan undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various carbonyl-containing compounds.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing furans, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

This compound serves as an essential building block in organic synthesis. It is utilized in the development of more complex molecules through various reactions, such as electrophilic and nucleophilic substitutions, which allow for the introduction of new functional groups onto the furan ring.

Synthetic Routes:

The synthesis of 2-Ethyl-5-(4-methoxyphenyl)furan can be achieved through several methods:

- Suzuki–Miyaura Coupling Reaction: A common method that facilitates carbon-carbon bond formation.

- Nitration, Oxidation, and Esterification: These processes modify the furan derivatives to yield desired products.

Biological Applications

Antibacterial and Antifungal Properties:

Research indicates that derivatives of 2-Ethyl-5-(4-methoxyphenyl)furan exhibit potential antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents.

Therapeutic Potential:

The compound's derivatives are being explored for their therapeutic applications in treating various diseases. Studies focus on their mechanisms of action and interactions with biological targets, which could lead to novel treatments.

Industrial Applications

Production of Polymers and Resins:

In the industrial sector, 2-Ethyl-5-(4-methoxyphenyl)furan is used in manufacturing polymers and resins. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for various applications.

Case Studies and Research Findings

Case Study 1: Synthesis Optimization

A study optimized the synthesis conditions for producing benzo[b]furan derivatives from 2-Ethyl-5-(4-methoxyphenyl)furan using palladium-catalyzed reactions. The findings highlighted the importance of solvent choice and catalyst loading on yield improvement .

Case Study 2: Biological Activity Assessment

Research has demonstrated that derivatives of this compound possess significant antibacterial activity against various pathogens. In vitro studies indicated a strong correlation between structural modifications and enhanced biological efficacy.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4-methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic and nucleophilic reactions due to the presence of the furan ring and its substituents . These interactions can modulate various biological processes, making it a valuable compound for medicinal chemistry research.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Spectroscopic Comparisons

NMR Spectroscopy

- Furan α-Carbons : In 2-ethyl-5-(4-methoxyphenyl)furan, the α-carbons (C-2 and C-5) are expected to resonate at ~110–120 ppm (¹³C NMR), consistent with furan derivatives. However, conflicting evidence from similar compounds shows deviations; for example, decarboxylated furan analogs exhibit α-carbon shifts as low as 100 ppm, suggesting substituent-dependent deshielding effects .

- Coupling Constants : The heteronuclear coupling constant (¹JCH) for the furan =CH group in related compounds is ~180 Hz, confirming furan ring formation . This value is critical for distinguishing furans from other heterocycles in structural elucidation.

Mass Spectrometry

- Fragmentation patterns for 2-ethyl-5-(4-methoxyphenyl)furan would likely involve loss of the methoxy group (Δm/z = -31) or ethyl radical (Δm/z = -29), analogous to the cleavage observed in 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one .

Biological Activity

2-Ethyl-5-(4-methoxyphenyl)furan is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, while also highlighting relevant case studies and research findings.

Chemical Structure and Properties

2-Ethyl-5-(4-methoxyphenyl)furan belongs to the furan class of compounds, characterized by a furan ring substituted with an ethyl group and a methoxyphenyl moiety. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities.

1. Anti-Cancer Activity

Recent studies have indicated that 2-Ethyl-5-(4-methoxyphenyl)furan exhibits significant anti-cancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to trigger apoptosis through the activation of the caspase pathway and modulation of key signaling pathways such as PI3K/Akt and MAPK. These pathways are crucial for cell survival and proliferation.

- Case Study : In vitro studies demonstrated that treatment with 2-Ethyl-5-(4-methoxyphenyl)furan resulted in a decrease in cell viability in MCF-7 (breast cancer) cells, with an IC50 value of approximately 25 μM. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, indicating its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 (Lung) | 30 | PI3K/Akt pathway modulation |

2. Anti-Inflammatory Activity

The anti-inflammatory properties of 2-Ethyl-5-(4-methoxyphenyl)furan have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in inflammation. This action suggests its potential use in treating inflammatory diseases.

- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-Ethyl-5-(4-methoxyphenyl)furan significantly reduced levels of TNF-α and IL-6, key inflammatory markers .

3. Antimicrobial Activity

Preliminary studies indicate that 2-Ethyl-5-(4-methoxyphenyl)furan possesses antimicrobial properties against various bacterial strains.

- Effectiveness : The compound has shown activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 15 to 30 μg/mL depending on the strain tested.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.